2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-9(7-15-17-8)6-14-12(16)10-4-2-3-5-11(10)13/h2-5,7H,6H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKZISJVRDJPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves the following steps:
Formation of the 5-methylisoxazole moiety: This can be achieved through a (3 + 2) cycloaddition reaction, often employing copper (I) or ruthenium (II) catalysts.
Bromination of benzamide:
Coupling of the 5-methylisoxazole moiety with the brominated benzamide: This step involves the formation of a methylene bridge to link the two moieties, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to modify the functional groups on the benzamide or isoxazole moieties.
Cyclization reactions: The methylene bridge can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the compound.
Scientific Research Applications
2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has several scientific research applications:
Medicinal chemistry: The compound’s unique structure allows for the development of new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biological studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biological targets.
Chemical synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and synthetic strategies.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituent Variations
Oxazole vs. Oxadiazole Derivatives
- Compound 1 (): 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]benzamide Key Differences: Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and introduces a thioether linkage. The nitro group may improve binding affinity to targets like kinases or viral proteases. Biological Activity: Implied use in cancer and viral infections due to functional groups common in kinase inhibitors .
Oxazole vs. Benzoxazole Derivatives
Substituent Position and Electronic Effects
Functional Group Modifications
- 5-Bromo-N-[[(2-Butoxyphenyl)Amino]Thioxomethyl]-2-Methoxybenzamide () Key Differences: Replaces the oxazole with a thioxomethyl group linked to a butoxyphenylamino substituent.
Structural and Functional Analysis Table
Research Findings and Implications
- Crystallographic Insights : While direct data on the target compound are lacking, tools like SHELX () and ORTEP-3 () are critical for analyzing molecular conformations in analogs. For instance, the sulfonamide derivative in (R factor = 0.055) demonstrates precise structural determination methods applicable to related benzamides .
- Hydrogen-Bonding Patterns : The amide group in benzamides facilitates hydrogen bonding, as discussed in . Modifications like thioether or nitro groups () alter these interactions, impacting solubility and target binding .
- Therapeutic Potential: Compounds with nitro or triazolopyridine groups () suggest roles in targeting enzymes like kinases or viral proteases, though the target compound’s specific activity requires further study .
Biological Activity
2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a synthetic organic compound with notable structural characteristics that suggest potential biological activities. This compound's unique features, including the presence of a bromine atom and an isoxazole moiety, have drawn interest in medicinal chemistry for its possible applications in treating various diseases.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
- Molecular Formula : C12H12BrN3O2
- Molecular Weight : 305.15 g/mol
The biological activity of 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, potentially affecting metabolic processes.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- DNA Interaction : The compound might intercalate with DNA, thereby affecting gene expression and cellular functions.
Biological Activity Studies
Recent studies have explored the biological activities of similar benzamide derivatives, which provide insights into the potential effects of 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide.
Anticancer Activity
Research has shown that benzamide derivatives exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Benzamide Derivative A | MCF7 (Breast) | 0.096 |
| Benzamide Derivative B | A549 (Lung) | 0.34 |
| 2-bromo-N-[methyl]benzamide | MCF7 (Breast) | TBD |
In vitro studies indicate that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines, suggesting that 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide may also possess anticancer activity.
Antimicrobial Activity
Benzamides have been evaluated for their antimicrobial properties against various pathogens. The following table summarizes findings related to antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
| Candida albicans | TBD |
These results indicate the potential for 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide to act as an antimicrobial agent.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of similar compounds:
- Quinazoline Derivatives : A study on quinazoline derivatives showed promising anticancer activity with IC50 values ranging from 0.11 μM to 0.34 μM against different cancer cell lines, indicating that structural modifications can enhance bioactivity .
- Isoxazole Compounds : Research has indicated that isoxazole-containing compounds exhibit significant inhibition of cancer cell proliferation and could serve as lead compounds for drug development .
- Benzamide Variants : A series of benzamides were synthesized and evaluated for antifungal activity against several fungi, demonstrating good fungicidal properties and low toxicity in preliminary tests .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide, and how can purity be optimized?
- Methodology : Synthesis typically involves coupling a brominated benzoyl chloride derivative with a 5-methyl-1,2-oxazole-4-methanamine intermediate. Key steps include:
- Nucleophilic acyl substitution : Reacting 2-bromobenzoyl chloride with the oxazole-containing amine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
- Yield optimization : Reaction temperature control (0–5°C during coupling) minimizes side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- 1H/13C NMR : Assign peaks using the oxazole ring’s deshielded protons (δ 8.1–8.3 ppm) and the benzamide carbonyl (δ ~165 ppm) .
- X-ray crystallography : Resolve bond lengths and angles (e.g., Br–C bond ~1.89 Å) using SHELXL for refinement .
- Mass spectrometry : Confirm molecular weight (281.10 g/mol) via ESI-MS (expected [M+H]+ at m/z 282.10) .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Findings :
- Anticancer potential : Similar 5-methyloxazole-benzamide derivatives inhibit kinase pathways (e.g., EGFR) in in vitro assays .
- Antiparasitic activity : Bromine substitution enhances halogen bonding with parasitic enzyme active sites, as seen in Leishmania models .
- Limitations : Bioactivity data for the exact compound remains sparse; structural analogs suggest therapeutic relevance but require validation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Approach :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., PARP-1), focusing on bromine’s role in hydrophobic pockets .
- QSAR models : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC50 values from enzyme inhibition assays .
- DFT calculations : Predict reactivity of the oxazole ring’s nitrogen atoms for regioselective functionalization .
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?
- Challenges :
- Twinned crystals : Common due to flexible benzamide linkage; use TWINLAW in SHELXL for refinement .
- Weak diffraction : Optimize crystal growth via vapor diffusion (e.g., DMF/water) and collect data at synchrotron sources .
- Disorder : Partial bromine atom disorder can be modeled using ISOR and DELU restraints in SHELXL .
Q. How do contradictory bioactivity results in analogous compounds inform SAR studies?
- Case analysis :
- Oxazole position : Derivatives with 4-methyl substitution (vs. 3-methyl) show 2-fold higher cytotoxicity in MCF-7 cells, suggesting steric effects at the binding site .
- Bromine vs. cyano substitution : Bromine enhances lipophilicity (logP ~2.8) but reduces solubility, impacting in vivo bioavailability compared to cyano analogs .
- Validation : Cross-test compounds in orthogonal assays (e.g., SPR for binding affinity vs. cell viability) to resolve discrepancies .
Q. What strategies optimize regioselective functionalization of the oxazole ring?
- Methods :
- Directed ortho-metalation : Use LDA to deprotonate the 4-methyl group, followed by electrophilic quenching (e.g., aldehydes) .
- Palladium-catalyzed coupling : Suzuki-Miyaura reactions at the oxazole C-5 position require Pd(OAc)2/XPhos catalysts and microwave-assisted heating .
- Protection/deprotection : Temporarily mask the benzamide NH with Boc groups during oxazole modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
